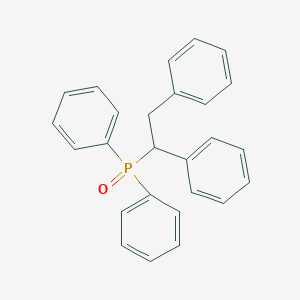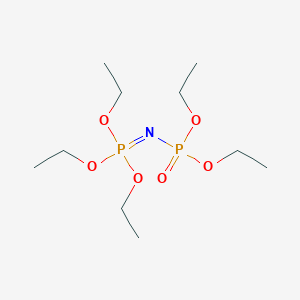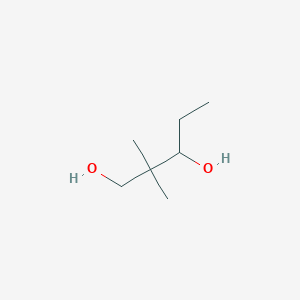
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the N,N-dimethylcarboxamide moiety further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to amidation with N,N-dimethylamine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclopropanation and amidation reactions efficiently. The use of advanced purification techniques such as chromatography and recrystallization ensures the isolation of the desired enantiomer with high optical purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
(1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For instance, its interaction with cyclooxygenase enzymes could explain its potential anti-inflammatory effects. The cyclopropane ring’s strain and the electronic effects of the phenyl and amide groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1S,2S)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide
- (1R,2R)-N,N-Dimethyl-2-phenylcyclopropane-1-carboxylic acid
Comparison:
- Uniqueness: The (1R,2R) enantiomer of N,N-Dimethyl-2-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its (1S,2S) counterpart.
- Chemical Properties: The presence of the N,N-dimethylcarboxamide group differentiates it from the carboxylic acid derivative, affecting its solubility, stability, and reactivity.
- Applications: While both enantiomers may be used in chiral synthesis, the (1R,2R) enantiomer may exhibit higher selectivity and potency in biological applications.
Propriétés
Numéro CAS |
5279-83-4 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(1R,2R)-N,N-dimethyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c1-13(2)12(14)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
CLCNMFCXSBNWMZ-WDEREUQCSA-N |
SMILES isomérique |
CN(C)C(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=O)C1CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)



![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)


![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
